Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate
Description
This compound (CAS: 343822-31-1, C₂₇H₃₄N₂O₈) features a pyrano[3,2-g]chromene core substituted with two diethylaminoethyl ester groups at positions 3 and 7, along with a methyl group at position 10 and two ketone groups at positions 2 and 8 .
Properties
CAS No. |
343822-31-1 |
|---|---|
Molecular Formula |
C27H34N2O8 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
bis[2-(diethylamino)ethyl] 10-methyl-2,8-dioxopyrano[3,2-g]chromene-3,7-dicarboxylate |
InChI |
InChI=1S/C27H34N2O8/c1-6-28(7-2)10-12-34-24(30)20-15-18-14-19-16-21(25(31)35-13-11-29(8-3)9-4)27(33)37-23(19)17(5)22(18)36-26(20)32/h14-16H,6-13H2,1-5H3 |
InChI Key |
DYRLCHREYKGIFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC2=CC3=C(C(=C2OC1=O)C)OC(=O)C(=C3)C(=O)OCCN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyranochromene core, followed by the introduction of diethylaminoethyl groups. Common reagents used in these reactions include aldehydes, amines, and catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The diethylaminoethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Pharmacological Applications
Research into the biological activity of Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate indicates several potential pharmacological applications:
Anticancer Activity
Studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The unique combination of the pyranochromene structure and diethylamino groups may enhance these properties.
Neuroprotective Effects
The presence of diethylamino groups is associated with neuroprotective effects. Research is ongoing to evaluate its efficacy in treating neurodegenerative diseases.
Antioxidant Properties
Compounds in the pyranochromene class have been noted for their antioxidant capabilities, which can be beneficial in reducing oxidative stress in biological systems.
Interaction Studies
Understanding the interactions of this compound with biological macromolecules is crucial for determining its practical applications in medicine and biotechnology. Studies focus on:
- Binding affinities with target proteins.
- Mechanisms of action at the cellular level.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 10-Methyl-2H-chromene | Lacks diethylamino groups | Limited bioactivity | Simpler structure |
| Pyranochromene Derivatives | Similar chromene core | Antioxidant properties | Varies in substitution patterns |
| Diethylamino Compounds | Contains diethylamino groups | Neuroprotective effects | Unique chromene backbone |
This table illustrates how the combination of structural features in this compound distinguishes it from other compounds in terms of potential biological activity and applications.
Mechanism of Action
The mechanism of action of Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
2-Ethyl 8-Methyl 4,6-Dioxo-10-Propyl-6,9-dihydro-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylate (CAS: 69049-59-8)
Structural Differences :
- Core: Pyrano[3,2-g]quinoline vs. pyrano[3,2-g]chromene.
- Substituents: Ethyl and methyl esters at positions 2 and 8; lacks diethylaminoethyl groups.
- Molecular Formula: C₂₀H₁₉NO₇ (smaller molecular weight: 385.37 g/mol vs. 514.57 g/mol for the target compound).
Physicochemical Properties :
- Lower solubility in polar solvents due to the absence of amino groups.
Applications : Primarily used as an intermediate in heterocyclic synthesis (e.g., nedocromil sodium impurity) rather than bioactive applications .
(S)-8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-7-yl 3-Methyl-2-butenoate (Decursin, CAS: 5928-25-6)
Structural Differences :
- Core: Angular pyranocoumarin vs. linear pyrano[3,2-g]chromene.
- Substituents: Methyl and prenyl (butenoate) groups; lacks dicarboxylate esters and nitrogenous side chains.
- Molecular Formula : C₁₉H₂₀O₅ (328.36 g/mol).
Hexahydro-2H-pyrano[3,2-c]pyridine-6,8(5H)-dicarboxylate Derivatives
Structural Differences :
- Core: Pyrano-pyridine vs. pyrano-chromene.
- Substituents : Tert-butyl and ethyl esters; lacks chromene’s conjugated π-system.
Applications : Used as building blocks in medicinal chemistry due to their bicyclic structure, whereas the target compound’s chromene system may prioritize photophysical applications .
Angular Pyranocoumarins (e.g., [(9S,10S)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (2R,3R)-2,3-dimethyloxirane-2-carboxylate)
Structural Differences :
- Core: Angular pyrano[2,3-f]chromene vs. linear pyrano[3,2-g]chromene.
- Substituents: Acetyloxy and epoxide groups; lacks nitrogenous side chains.
Redox Behavior : Angular coumarins exhibit distinct redox properties due to hindered conjugation, unlike the target compound’s linear system, which may enhance electron delocalization .
Research Implications
- Synthetic Routes: The target compound may require palladium-catalyzed coupling (as in ) or Michael addition () for introducing diethylaminoethyl groups.
- Applications : Its amphiphilic nature suggests utility in drug delivery, while structural analogs highlight the importance of substituents in tuning redox and bioactive profiles.
Biological Activity
Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate is a complex organic compound with significant potential in pharmacology and medicinal chemistry. Its unique structure combines a pyranochromene backbone with diethylamino ethyl groups and dicarboxylate functionalities. This compound's molecular formula is C27H34N2O8, and it has a molecular weight of 478.57 g/mol .
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various biological activities. The presence of diethylamino groups suggests potential for interaction with biological macromolecules, which can lead to therapeutic applications.
Antitumor Activity
Recent studies have explored the antiproliferative effects of related compounds on various cancer cell lines. For instance, derivatives that share structural similarities have shown sub-micromolar cytotoxic activity against human tumor cell lines such as MDA-MB231 (breast cancer), HCT116 (colon cancer), and others . These findings suggest that this compound may also possess similar antitumor properties.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its ability to modulate cellular pathways related to apoptosis and cell cycle regulation may play a crucial role in its antiproliferative activity.
Case Studies and Experimental Data
- In Vitro Studies :
| Cell Line | IC50 (μM) | Toxicity on Fibroblasts |
|---|---|---|
| MDA-MB231 | 0.25 | IC50 > 25 |
| HCT116 | 0.28 | IC50 > 25 |
| Caco2 | Not reported | Not reported |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Mechanistic Studies : Elucidating the specific pathways affected by this compound.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure impact biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
